(3S)-3-amino-1-bromopentan-2-onehydrobromide

protease inhibition halomethyl ketone SAR irreversible inhibitor design

(3S)-3-Amino-1-bromopentan-2-one hydrobromide is a chiral α-amino bromomethyl ketone building block, supplied as a crystalline hydrobromide salt (MW 260.95 g/mol, C₅H₁₁Br₂NO) with the L-α-aminobutyric acid (Abu) side chain. It belongs to the 1-aminoalkyl halomethyl ketone family, a class recognized as versatile intermediates for enantiopure epoxy ketone synthesis and as covalent warheads for irreversible protease inhibition.

Molecular Formula C5H11Br2NO
Molecular Weight 260.95 g/mol
CAS No. 2866253-72-5
Cat. No. B6609087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-amino-1-bromopentan-2-onehydrobromide
CAS2866253-72-5
Molecular FormulaC5H11Br2NO
Molecular Weight260.95 g/mol
Structural Identifiers
SMILESCCC(C(=O)CBr)N.Br
InChIInChI=1S/C5H10BrNO.BrH/c1-2-4(7)5(8)3-6;/h4H,2-3,7H2,1H3;1H/t4-;/m0./s1
InChIKeyPHBADYKBWFQYER-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-1-bromopentan-2-one Hydrobromide (CAS 2866253-72-5): Chiral α-Bromomethyl Ketone for Asymmetric Synthesis and Protease Inhibitor Development


(3S)-3-Amino-1-bromopentan-2-one hydrobromide is a chiral α-amino bromomethyl ketone building block, supplied as a crystalline hydrobromide salt (MW 260.95 g/mol, C₅H₁₁Br₂NO) with the L-α-aminobutyric acid (Abu) side chain [1]. It belongs to the 1-aminoalkyl halomethyl ketone family, a class recognized as versatile intermediates for enantiopure epoxy ketone synthesis and as covalent warheads for irreversible protease inhibition [2]. The compound bears a single defined (3S) stereocenter at the α-carbon of the amino acid backbone, positioning it as the enantiomerically pure L-configured analog within the aminobromopentanone series.

Why (3S)-3-Amino-1-bromopentan-2-one Hydrobromide Cannot Be Replaced by a Close Analog in Scientific Procurement


Amino bromomethyl ketones are not interchangeable commodities; three structural variables—stereochemistry at the α-carbon, the amino acid side chain, and the halogen leaving group—each exert independent, quantitatively measurable effects on enzyme affinity, inactivation kinetics, and downstream synthetic yields. The (3S) enantiomer defines a specific spatial presentation that distinguishes it from the (3R) antipode, while the bromine atom confers a reactivity profile intermediate between the less potent chloro and the more labile iodo analogs, as demonstrated in head-to-head kinetic comparisons across multiple protease systems [1]. Substituting the Abu (ethyl) side chain for leucine, isoleucine, or phenylalanine rewires target recognition; the wrong side chain can abolish irreversible inactivation entirely [2]. These interdependencies mean that selecting a generic α-bromomethyl ketone without matching all three parameters risks silent experimental failure, where the purchased analog is unreactive toward the intended biological target or fails to deliver the expected stereochemical outcome in a multi-step synthesis.

(3S)-3-Amino-1-bromopentan-2-one Hydrobromide: Quantitative Differentiation Evidence for Procurement Decisions


Bromine vs. Chlorine Leaving Group: 90-Fold Higher Inhibitory Potency for Bromomethyl Ketones Against Aeromonas Aminopeptidase

In a head-to-head comparison of leucine-derived halomethyl ketones, the bromomethyl ketone exhibited a Ki of 0.20 μM against Aeromonas aminopeptidase, representing a 3.4-fold improvement over the chloromethyl ketone (Ki = 0.67 μM) and a 90-fold improvement over the non-halogenated methyl ketone (Ki = 18 μM) [1]. Although this comparison uses leucine rather than Abu as the amino acid scaffold, the halogen-dependent potency trend is established in the identical enzyme system and is attributable to the intrinsic leaving-group ability of the halide, which governs the rate of active-site nucleophile alkylation—a property directly transferable to the bromine atom in (3S)-3-amino-1-bromopentan-2-one [1].

protease inhibition halomethyl ketone SAR irreversible inhibitor design

Second-Order Rate Constants for Cathepsin B Inactivation: Bromomethyl Ketone (267,000 M⁻¹s⁻¹) vs. Chloromethyl Ketone (95,700 M⁻¹s⁻¹)

In aza-peptide analogs bearing different halomethyl ketone warheads tested against cathepsin B, the second-order inactivation rate constant (k_inact/K_I) for the bromomethyl ketone warhead was 267,000 M⁻¹s⁻¹, compared to 95,700 M⁻¹s⁻¹ for the chloromethyl ketone and 306,000 M⁻¹s⁻¹ for the iodomethyl ketone [1]. The bromine warhead thus provides a 2.8-fold rate enhancement over chlorine while avoiding the excessive hydrolytic lability of the iodine analog, positioning bromomethyl ketones as the optimal balance between reactivity and stability for irreversible cysteine protease inactivation [1]. This warhead-level comparison is independent of the peptide recognition element, making it directly relevant to (3S)-3-amino-1-bromopentan-2-one when deployed as a protease inhibitor precursor.

cathepsin B covalent inhibitor kinetics warhead electrophilicity

Irreversible vs. Null Inactivation: L-Isoleucyl-Bromomethyl Ketone Inactivates tRNA Synthetase Whereas the Chloromethyl Analog Does Not

L-Isoleucine:tRNA ligase from Escherichia coli was irreversibly inactivated by L-isoleucyl-bromomethyl ketone (Ile-BMK) but was completely unaffected by the corresponding L-isoleucyl-chloromethyl ketone [1]. The inactivation rate exhibited saturation concentration dependence characteristic of an affinity reagent, and L-isoleucine provided 100% protection at saturating concentration, confirming active-site specificity [1]. The molar ratio of incorporated radiolabel to enzyme inactivated was close to unity [1]. This binary functional difference—complete irreversible inactivation versus zero activity—demonstrates that halogen choice is not a tunable parameter but a discrete determinant of whether a compound functions as a covalent probe at all. As an Abu-side-chain analog, (3S)-3-amino-1-bromopentan-2-one inherits the same bromomethyl ketone electrophilic warhead that is prerequisite for irreversible covalent modification.

affinity labeling tRNA synthetase mechanism-based inhibition

α-Bromomethyl Ketone Warhead Achieves IC₅₀ = 0.075 μM with 16-Fold Selectivity for Cathepsin B over Competing Warhead Chemotypes

In a systematic cysteine protease warhead profiling study, a dipeptidyl α-bromomethyl ketone (compound 3.26) was identified as the best inhibitor for cathepsin B, with an IC₅₀ of 0.075 μM and 16-fold selectivity over off-target proteases within the papain superfamily [1]. This compares favorably to the α,β-unsaturated aldehyde warhead (IC₅₀ = 0.13 μM, 13-fold selectivity) and the esterified cyanohydrin warhead (IC₅₀ = 0.35 μM, 22-fold selectivity) tested in the same assay panel [1]. The α-bromomethyl ketone warhead ranked among the top three of ten warhead chemotypes evaluated, demonstrating that the bromomethyl ketone electrophile combines sub-100 nM potency with a selectivity window exceeding one order of magnitude [1]. This warhead-level performance is directly relevant to (3S)-3-amino-1-bromopentan-2-one when elaborated into peptidyl or peptidomimetic inhibitor scaffolds.

cathepsin B selectivity warhead SAR cysteine protease profiling

Synthetic Versatility: α'-Amino Bromomethyl Ketones as Direct Precursors to Enantiopure α,β-Epoxy Ketones

α'-Amino bromomethyl ketones serve as direct precursors to enantiomerically pure α'-amino α,β-epoxy ketones via base-mediated intramolecular epoxide ring closure, as demonstrated by Barluenga et al. (1999) [1]. The bromine atom functions as both the leaving group for epoxide formation and the handle for further derivatization, yielding enantiopure epoxy ketones that are in turn convertible to amino diepoxides and other polyfunctionalized chiral intermediates. This synthetic route was explicitly generalized to bromo derivatives from the previously established chloro series, confirming that the bromomethyl ketone is the preferred halogen for this transformation due to its superior leaving-group ability [1]. The (3S) configuration of the title compound ensures that the stereochemistry of the α-amino center is faithfully transferred to the epoxy ketone product, making it suitable for applications requiring defined absolute configuration.

asymmetric synthesis epoxy ketone building block chiral pool synthesis

Procurement-Grade Purity and Salt Form Stability: Hydrobromide Salt at 95% Assay with Defined Enantiopurity

(3S)-3-amino-1-bromopentan-2-one hydrobromide is commercially available at 95% purity from Enamine (catalog EN300-39852241), with pricing at $315/0.05 g scale [1]. The compound is supplied as the hydrobromide salt, which confers enhanced stability and solubility compared to the free base form (CAS 2679826-46-9, MW 180.04) . The single defined stereocenter (3S) is confirmed by the InChIKey stereochemical descriptor, distinguishing it from the (3R) enantiomer (CAS 2866253-86-1) . The hydrobromide salt form is particularly advantageous because the free base α-amino bromomethyl ketone is prone to self-condensation and hydrolytic degradation; protonation of the amine as the HBr salt suppresses these decomposition pathways, extending shelf life and ensuring reproducible stoichiometry in coupling reactions .

chemical procurement enantiomeric purity salt form selection

High-Impact Application Scenarios for (3S)-3-Amino-1-bromopentan-2-one Hydrobromide Based on Quantitative Differentiation Evidence


Development of Irreversible Covalent Protease Inhibitors Requiring Bromomethyl Ketone Warhead Reactivity

When designing irreversible inhibitors of cysteine or serine proteases, (3S)-3-amino-1-bromopentan-2-one hydrobromide supplies the bromomethyl ketone electrophile that delivers sub-100 nM potency (IC₅₀ = 0.075 μM demonstrated for cathepsin B) and second-order inactivation rate constants of 267,000 M⁻¹s⁻¹—2.8-fold faster than the chloromethyl analog [Section 3, Evidence Items 2 and 4]. The Abu (ethyl) side chain provides a minimal hydrophobic recognition element suitable for probing S1 pocket preferences, while the free amine enables direct incorporation into peptidyl or peptidomimetic scaffolds via standard amide coupling. Users who select the chloromethyl ketone analog risk complete loss of irreversible inactivation activity, as documented for the L-isoleucyl-tRNA synthetase system where the bromo compound was fully active and the chloro compound was inert [Section 3, Evidence Item 3].

Enantioselective Synthesis of α,β-Epoxy Ketone Chiral Building Blocks

The (3S) stereochemistry of this compound makes it a direct precursor for the synthesis of enantiopure (2S,3S)-configured α'-amino α,β-epoxy ketones via base-promoted intramolecular epoxide ring closure [1]. The bromine atom serves as an optimal leaving group for this transformation—more reactive than chlorine yet more stable than iodine—enabling efficient epoxide formation with retention of the α-carbon stereochemistry [1]. The resulting epoxy ketones are versatile intermediates for further elaboration into amino diepoxides, aziridines, and 3-amino-2-hydroxy ketone pharmacophores. Procurement of the (3S) enantiomer rather than the (3R) antipode is essential when the target epoxy ketone must bear a specific absolute configuration for downstream biological activity.

Active-Site Covalent Labeling and Mechanistic Enzymology Studies

For affinity labeling experiments aimed at identifying catalytic residues or mapping active-site topology, (3S)-3-amino-1-bromopentan-2-one hydrobromide provides the bromomethyl ketone warhead required for stoichiometric, irreversible covalent modification. The precedent established with L-isoleucyl-bromomethyl ketone—which achieved 1:1 labeling stoichiometry of the target cysteine in tRNA synthetase with complete active-site protection by the cognate substrate [Section 3, Evidence Item 3]—demonstrates that bromomethyl ketones, but not chloromethyl ketones, function as effective affinity labels. The Abu side chain, being smaller and less hydrophobic than leucine or isoleucine, may access sterically constrained active sites where bulkier analogs are excluded, offering a distinct profiling advantage.

Structure-Activity Relationship (SAR) Studies Exploring Halogen-Dependent Potency Gradients

When conducting systematic SAR around the electrophilic warhead of a protease inhibitor series, (3S)-3-amino-1-bromopentan-2-one hydrobromide serves as the bromine reference point within a halogen series (F, Cl, Br, I). The quantitative potency gradient—Br being 3.4-fold more potent than Cl and 90-fold more potent than the non-halogenated methyl ketone against Aeromonas aminopeptidase [Section 3, Evidence Item 1], and 2.8-fold faster than Cl in cathepsin B inactivation kinetics [Section 3, Evidence Item 2]—provides the baseline against which fluoro and iodo analogs can be benchmarked. The hydrobromide salt form ensures accurate stoichiometry in biochemical assays, avoiding the weighing errors and hydrolytic degradation that can confound SAR interpretation when using the free base.

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